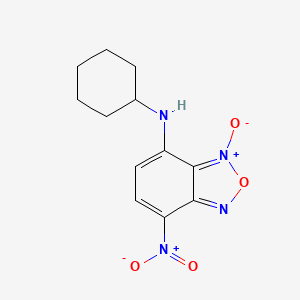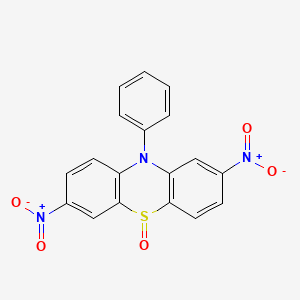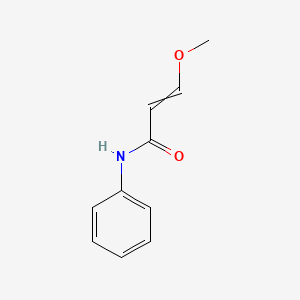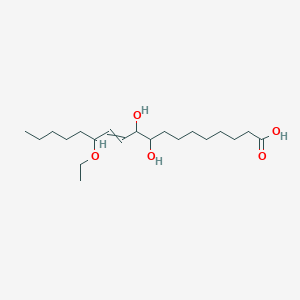
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mécanisme D'action
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The specific molecular targets and pathways involved depend on the biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . These compounds share the thiophene nucleus but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
62901-60-4 |
|---|---|
Formule moléculaire |
C13H10N2O6S |
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-2-8-3-4-11(22-8)12-9(13(16)17)5-7(14(18)19)6-10(12)15(20)21/h3-6H,2H2,1H3,(H,16,17) |
Clé InChI |
GGYCBGUNCDKKFR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)



![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)



![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
